Cas no 1804802-08-1 (2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride)

2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride
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- Inchi: 1S/C8H7ClF3NO4S/c1-4-3-13-7(16-2)5(17-8(10,11)12)6(4)18(9,14)15/h3H,1-2H3
- InChI Key: ANTNLSZGXXYTCZ-UHFFFAOYSA-N
- SMILES: ClS(C1=C(C(=NC=C1C)OC)OC(F)(F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 383
- XLogP3: 2.7
- Topological Polar Surface Area: 73.9
2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029089313-1g |
2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride |
1804802-08-1 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride Related Literature
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride
2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride
The compound with CAS No. 1804802-08-1, known as 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride, is a highly specialized chemical entity with significant potential in various fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with methoxy, methyl, and trifluoromethoxy groups, along with a sulfonyl chloride functional group. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in modern chemical research.
Recent studies have highlighted the importance of sulfonyl chloride derivatives in the development of advanced materials, particularly in the context of their reactivity and versatility in forming various chemical bonds. The trifluoromethoxy group is known for its strong electron-withdrawing effect, which enhances the electrophilic character of the sulfonyl chloride moiety. This makes the compound highly reactive in nucleophilic substitution reactions, a property that has been exploited in the synthesis of bioactive molecules and high-performance polymers.
One of the most promising applications of 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride lies in its use as an intermediate in medicinal chemistry. Researchers have demonstrated that this compound can serve as a key precursor for the synthesis of heterocyclic compounds with potential pharmacological activity. For instance, its ability to undergo Suzuki coupling reactions has been leveraged to construct complex molecular frameworks that mimic natural product structures.
In addition to its role in drug discovery, this compound has also found utility in materials science. The combination of electron-withdrawing groups on the pyridine ring and the sulfonyl chloride functionality makes it an ideal candidate for generating novel coordination polymers and metal-organic frameworks (MOFs). Recent advancements in MOF synthesis have underscored the importance of such multifunctional building blocks in creating porous materials with tailored properties for gas storage and catalysis.
The synthesis of 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Key steps include Friedel-Crafts alkylation or acylation to introduce substituents onto the pyridine ring, followed by sulfonation to install the sulfonyl group. The final conversion to the sulfonyl chloride is achieved through treatment with thionyl chloride or other suitable reagents. This sequence highlights the importance of precise control over reaction conditions to ensure high yields and product purity.
From an environmental standpoint, there is growing interest in understanding the fate and behavior of compounds like 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride in natural systems. Recent studies have explored their biodegradation pathways and potential toxicity to aquatic organisms. These investigations are crucial for assessing their environmental impact and guiding sustainable practices in chemical manufacturing.
In conclusion, 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride represents a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure, reactivity, and functional diversity make it an indispensable tool for researchers seeking to push the boundaries of chemical innovation. As new discoveries continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
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